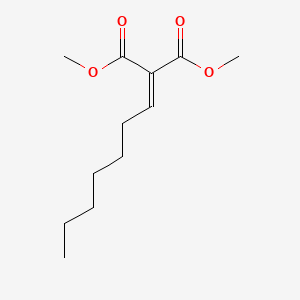![molecular formula C21H26O2Si B14282512 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal CAS No. 129144-88-3](/img/structure/B14282512.png)
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is a compound that features a silyl ether protecting group, specifically the tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the but-2-enal moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in pyridine.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl protecting group.
Major Products Formed
Oxidation: 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enoic acid.
Reduction: 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and stability.
Industry: Used in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and can be selectively removed under mild conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl (TIPS) ethers: More resistant to acidic conditions but less commonly used due to bulkiness.
Trimethylsilyl (TMS) ethers: Easier to remove but less stable under acidic conditions.
Uniqueness
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is unique due to the combination of the TBDPS protecting group and the but-2-enal moiety. The TBDPS group provides increased stability towards acidic hydrolysis and nucleophilic species, making it more versatile in various synthetic transformations .
特性
CAS番号 |
129144-88-3 |
|---|---|
分子式 |
C21H26O2Si |
分子量 |
338.5 g/mol |
IUPAC名 |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]but-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-5-18(16-22)17-23-24(21(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h5-16H,17H2,1-4H3 |
InChIキー |
WDTRRGOTMKNLJR-UHFFFAOYSA-N |
正規SMILES |
CC=C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


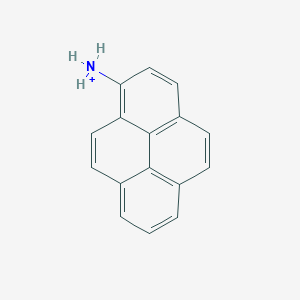
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
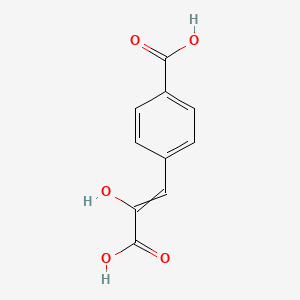
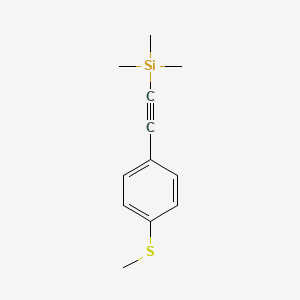
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
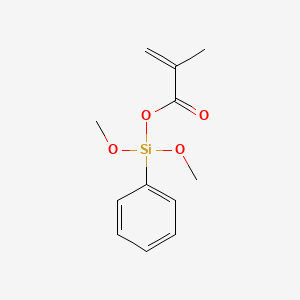

![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
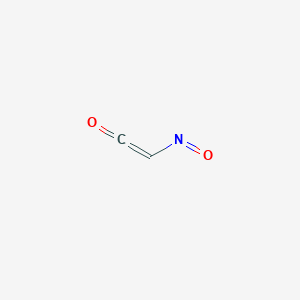

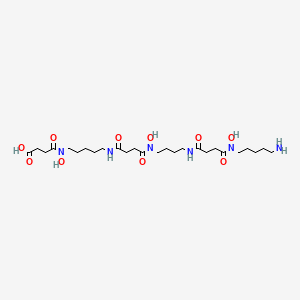
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)

